molecular formula C13H8Cl2O2 B3049426 2-(2,4-Dichlorophenyl)benzoic acid CAS No. 205871-47-2

2-(2,4-Dichlorophenyl)benzoic acid

Cat. No.: B3049426
CAS No.: 205871-47-2
M. Wt: 267.1 g/mol
InChI Key: AQFXQBKLHFXALC-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)benzoic acid is an organic compound characterized by the presence of two chlorine atoms attached to a benzene ring, which is further connected to a benzoic acid moiety

Scientific Research Applications

2-(2,4-Dichlorophenyl)benzoic acid has several applications in scientific research:

Safety and Hazards

The safety data sheet for a related compound, 2,4-Dichlorophenylacetic acid, indicates that it is considered hazardous. It can cause skin irritation, serious eye damage, and specific target organ toxicity . Similar hazards may be associated with 2-(2,4-Dichlorophenyl)benzoic acid.

Future Directions

While specific future directions for 2-(2,4-Dichlorophenyl)benzoic acid are not mentioned in the search results, research into related compounds suggests potential applications in the treatment of diseases such as Huntington’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)benzoic acid can be achieved through several methods. One common approach involves the liquid-phase oxidation of 2,4-dichlorotoluene using a gas containing molecular oxygen, such as pure oxygen or air, in the presence of a catalyst containing cobalt, manganese, and bromine. This reaction typically occurs in a lower fatty acid like acetic acid or its anhydride, at temperatures ranging from 100°C to 220°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form more complex derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reagents like lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used to replace chlorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex carboxylic acids, while substitution reactions can produce a variety of substituted benzoic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenyl)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its dual chlorine substitution on the benzene ring enhances its reactivity in substitution reactions compared to other benzoic acid derivatives.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFXQBKLHFXALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610716
Record name 2',4'-Dichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205871-47-2
Record name 2',4'-Dichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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